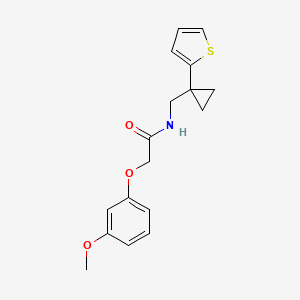

2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-20-13-4-2-5-14(10-13)21-11-16(19)18-12-17(7-8-17)15-6-3-9-22-15/h2-6,9-10H,7-8,11-12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIHIMCEVWAJCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 3-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

Thiophenyl Substitution: The thiophenyl group is introduced via a substitution reaction, typically using a thiophenyl halide and a base to facilitate the reaction.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate is reacted with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, bases, and solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for therapeutic applications.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds structurally similar to 2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction | |

| A549 (Lung Cancer) | 8.3 | Cell cycle arrest |

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Similar compounds have demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibacterial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 256 µg/mL |

| Escherichia coli | 128 µg/mL |

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds, demonstrating that modifications to the structure could enhance efficacy against resistant strains of bacteria. This opens avenues for further exploration into optimizing the compound for better antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular signaling pathways, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Methoxy: Chlorinated analogues (e.g., alachlor, pretilachlor) prioritize electrophilic reactivity for herbicidal action . The target compound’s methoxyphenoxy group may favor π-π stacking or hydrogen bonding, altering mode of action.

Comparison with Pharmaceutical Acetamides

While agrochemical acetamides prioritize halogenation for reactivity, pharmaceutical analogues often incorporate heterocycles for target specificity. For example:

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a dichlorophenyl-thiazole system. The thiazole ring participates in hydrogen bonding (N–H⋯N interactions), stabilizing its crystal lattice . In contrast, the target compound’s thiophene-cyclopropyl group may prioritize lipophilicity over hydrogen-bond-driven stability.

- Goxalapladib (): A naphthyridine-containing acetamide with trifluoromethyl biphenyl groups, designed for atherosclerosis treatment. Its extended aromatic system contrasts with the target compound’s compact agrochemical-oriented design .

Research Findings and Implications

- However, the absence of chlorine in the target may reduce acute toxicity, aligning with modern trends toward greener agrochemicals.

- Stability and Bioavailability : The cyclopropane group may enhance environmental persistence compared to alachlor’s methoxymethyl chain, which is prone to oxidative cleavage.

Biological Activity

2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide, a synthetic organic compound, has gained attention in various fields of research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a methoxyphenoxy group, a thiophenyl-substituted cyclopropyl group, and an acetamide moiety, which are believed to contribute to its pharmacological properties.

- IUPAC Name: this compound

- Molecular Formula: C17H19NO3S

- Molecular Weight: 317.4 g/mol

- CAS Number: 1203285-74-8

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Methoxyphenoxy Intermediate: Reaction of 3-methoxyphenol with a halogenated compound.

- Thiophenyl Substitution: Introduction of the thiophenyl group via substitution reactions.

- Acetamide Formation: Amidation reaction to form the acetamide group.

The biological activity of this compound may involve its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound can inhibit enzyme activity by forming stable complexes, thus preventing substrate binding and subsequent catalytic activity. Additionally, it may influence cellular signaling pathways, impacting gene expression and cellular responses.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases. A notable study reported an IC50 value of approximately 10 µM against the CCRF-CEM leukemia cell line, suggesting significant cytotoxic effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that it may serve as a therapeutic agent for inflammatory diseases .

Enzyme Inhibition

Research has focused on the compound's ability to inhibit specific enzymes associated with various diseases. For example, it has shown moderate inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production, indicating potential applications in treating gout or hyperuricemia .

Case Studies

-

Study on Anticancer Activity:

- Objective: Evaluate the cytotoxic effects on leukemia cell lines.

- Methodology: Cell viability assays were conducted using MTT assays.

- Results: The compound exhibited an IC50 value of 10 µM against CCRF-CEM cells, significantly reducing cell proliferation.

- Study on Anti-inflammatory Activity:

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are optimal for preparing 2-(3-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Cyclopropane formation : Reacting thiophen-2-yl derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃/DMF) to generate the cyclopropylmethyl moiety .

- Amide coupling : Using chloroacetylated intermediates (e.g., 2-chloroacetamide derivatives) with amines under reflux in polar aprotic solvents like DMF or acetonitrile. Reaction progress is monitored via TLC, with yields optimized by controlling temperature (60–80°C) and stoichiometry (1:1.5 molar ratio of amine to chloroacetyl precursor) .

- Functional group protection : Methoxyphenoxy groups may require protection (e.g., using tert-butyldimethylsilyl chloride) during reactive steps to prevent undesired side reactions .

Q. Critical Parameters :

- Solvent choice (DMF for solubility vs. dichloromethane for inertness).

- Catalyst selection (e.g., DMAP for acetylation steps) .

- Reaction time (12–24 hours for cyclopropane formation).

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of key groups (e.g., methoxyphenoxy protons at δ 3.7–3.9 ppm, thiophene protons at δ 6.8–7.2 ppm). Cyclopropane methylene protons appear as a multiplet at δ 1.2–1.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₉NO₃S requires [M+H]⁺ = 336.1034) .

- HPLC-Purity : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) ensure >95% purity. Retention times are compared to standards .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

- Assay variability : Use standardized protocols (e.g., IC₅₀ determination via dose-response curves in enzyme inhibition assays) .

- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan or varying methoxy positions) to isolate pharmacophoric elements .

- Computational docking : Perform molecular dynamics simulations to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors .

Example Data Conflict Resolution :

If one study reports potent COX-2 inhibition (IC₅₀ = 50 nM) while another shows no activity, verify assay conditions (e.g., enzyme source, substrate concentration) and test for off-target interactions using proteome-wide screening .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

Methodological Answer:

- Core modifications : Synthesize analogs with:

- Varied substituents on the phenoxy ring (e.g., 4-methoxy vs. 3,5-dimethoxy).

- Alternative heterocycles (e.g., pyridine instead of thiophene) .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal incubation) and membrane permeability (Caco-2 cell assays) .

- Toxicity screening : Use zebrafish embryos or murine models to evaluate hepatotoxicity and neurotoxicity .

Q. SAR Table Example :

| Derivative | R₁ (Phenoxy) | R₂ (Heterocycle) | IC₅₀ (COX-2, nM) | LogP |

|---|---|---|---|---|

| Parent | 3-OCH₃ | Thiophene | 50 | 2.8 |

| Analog A | 4-OCH₃ | Thiophene | 120 | 3.1 |

| Analog B | 3-OCH₃ | Furan | >1000 | 2.5 |

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (e.g., KD values for GPCRs) .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., COX-2) to identify key hydrogen bonds (e.g., acetamide carbonyl with Arg120) .

- Mutagenesis assays : Validate critical residues by substituting amino acids (e.g., Tyr355Ala in COX-2) and measuring activity loss .

Q. How can computational tools address challenges in optimizing synthetic routes?

Methodological Answer:

- Retrosynthetic analysis : Use AI platforms (e.g., Chematica) to propose viable pathways prioritizing atom economy and step efficiency .

- DFT calculations : Predict transition-state energies for cyclopropane formation to select optimal catalysts (e.g., Rh(II) vs. Cu(I)) .

- Machine learning : Train models on reaction databases to predict yields based on solvent, temperature, and catalyst combinations .

Q. What strategies mitigate instability issues in aqueous or biological matrices?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance solubility and delay degradation .

- Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

- pH optimization : Conduct stability studies across pH 1–10 to identify buffering conditions that minimize hydrolysis (e.g., pH 6.5 phosphate buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.